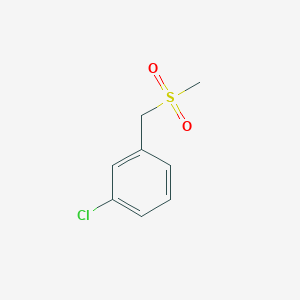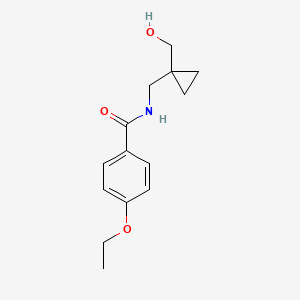
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with an ethoxy group and a cyclopropyl moiety bearing a hydroxymethyl group.
Méthodes De Préparation
The synthesis of 4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with a suitable amine derivative, followed by cyclization and functional group modifications. Industrial production methods often involve bulk custom synthesis, where the compound is prepared in large quantities under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the benzamide core or the cyclopropyl moiety.
Applications De Recherche Scientifique
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
4-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can be compared with other similar compounds, such as:
N-(1-cyclopropyl-ethyl)-4-methyl-N-phenyl-benzamide: This compound has a similar benzamide core but different substituents, leading to distinct chemical and biological properties.
This compound: Variants with different substituents on the benzamide core or the cyclopropyl moiety can exhibit unique reactivity and applications.
Propriétés
Numéro CAS |
1323557-46-5 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
InChI |
InChI=1S/C14H19NO3/c1-2-18-12-5-3-11(4-6-12)13(17)15-9-14(10-16)7-8-14/h3-6,16H,2,7-10H2,1H3,(H,15,17) |
Clé InChI |
RFOQXZJVQHZMRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NCC2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


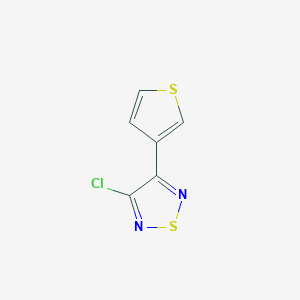
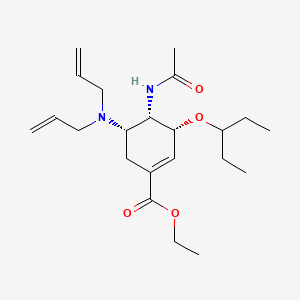
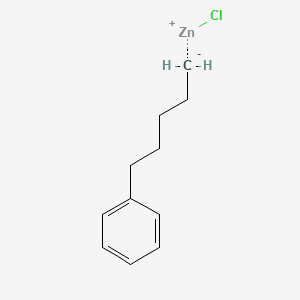
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
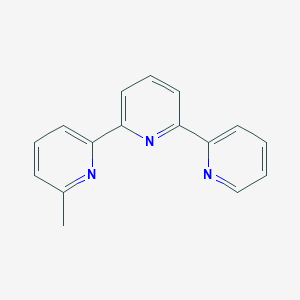

![3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)
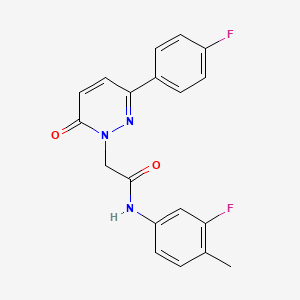
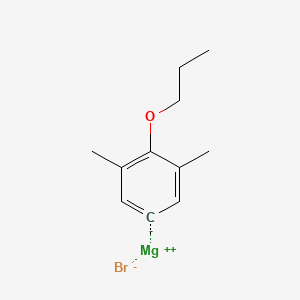
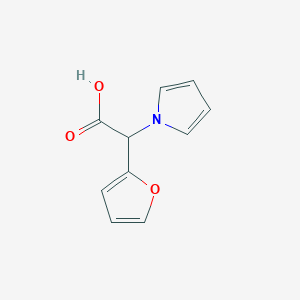
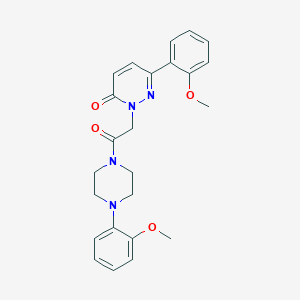
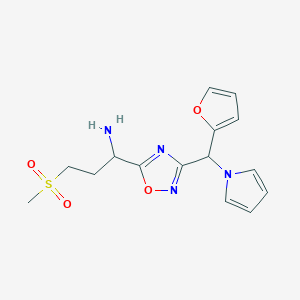
![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
